Povidone-iodine
Overview
Description
Synthesis Analysis
The synthesis of povidone-iodine involves complexing iodine with polyvinylpyrrolidone. A novel method involving the synthesis of Fe/Bi-povidone-iodine micro-flowers composite material using a co-precipitation method has been described. This process highlights the incorporation of metal ions with povidone-iodine, suggesting an innovative approach to enhance its photocatalytic and antibacterial applications, thus opening new avenues for its use beyond conventional antiseptic roles (Ashfaq et al., 2021).
Molecular Structure Analysis
Povidone-iodine's molecular structure comprises a complex of iodine and polyvinylpyrrolidone (PVP). This structure is critical for its mode of action, as it allows for the slow release of iodine, which is the active antimicrobial component. Recent studies have focused on the crystalline structure of povidone-iodine, revealing the formation of protonated pyrrolidone units linked by intermolecular hydrogen bonds along with triiodide anions, providing insight into its chemical behavior and stability (Goodwin et al., 2017).
Chemical Reactions and Properties
The antimicrobial activity of povidone-iodine is primarily attributed to the release of free iodine when in contact with tissues. This iodine interacts with microbial cells, disrupting vital cellular components and leading to cell death. The complexation reaction between PVP and iodine is a key chemical reaction, where factors such as temperature and reaction time significantly influence the efficacy and stability of the resulting antibacterial material (Gao et al., 2010).
Physical Properties Analysis
Povidone-iodine's physical properties, such as solubility and viscosity, are influenced by its polymeric nature and the iodine content. Its solubility in water and other solvents makes it an ideal antiseptic for various applications. The rheological properties of certain povidone-iodine formulations have been studied, showing the influence of additional compounds on its physical characteristics, which can be tailored for specific applications (Emam & Mohamed, 2021).
Scientific Research Applications
Antimicrobial Properties and Toxicity Assessment : Povidone-iodine's chemical and microbiologic characteristics, along with its toxicity at cellular and systemic levels, have been explored, highlighting its role as an effective antiseptic agent. This research provides insights into its interactions with the thyroid gland and kidneys (Zamora, 1986).
Iodine Absorption and Effect on Thyroid Function : Studies have investigated the transcutaneous absorption of iodine from povidone-iodine and its impact on thyroid function in different scenarios, including surgery and prenatal care (Velasco et al., 2009).
Cytotoxicity and Sensitization : Research on the cytotoxic effects and sensitization rates of povidone-iodine compared to other antiseptics, particularly in dermatology, provides valuable information on its safety profile (Niedner, 1997).
Absence of Bacterial Resistance : An important aspect of povidone-iodine is the lack of bacterial resistance to it, a key factor in its widespread use in hospitals for disinfection (Houang et al., 1976).
Applications in Surgery : The use of povidone-iodine in surgeries, including its safety in spinal surgeries and its potential effects on wound healing and bone union, has been explored in clinical settings (Chang et al., 2006).
Wound Healing Properties : Studies have reviewed the role of povidone-iodine in wound healing, emphasizing its antimicrobial spectrum, anti-inflammatory properties, and impact on biofilms, which are crucial for effective treatment of acute and chronic wounds (Bigliardi et al., 2017).
Potential in SARS-CoV-2 Infection Control : Recent research has explored the repurposing of povidone-iodine in reducing the risk of SARS-CoV-2 infection, examining its antiviral mechanisms and efficacy against the virus (Lim et al., 2022).
Various Clinical Applications : The efficacy of povidone-iodine in managing decubitus and stasis ulcers, highlighting its ability to control infection and promote healing, is another key area of research (Lee et al., 1979).
Safety And Hazards
Povidone-iodine may cause skin irritation and sometimes swelling . If used on large wounds, kidney problems, high blood sodium, and metabolic acidosis may occur . It is not recommended in women who are less than 32 weeks pregnant . Frequent use is not recommended in people with thyroid problems or who are taking lithium . It is hazardous in case of eye contact, ingestion, and inhalation, and slightly hazardous in case of skin contact .
Future Directions
Povidone-iodine is used on the skin to decrease the risk of infection . This medicine is also used as a surgical hand scrub and to wash the skin and surface of the eye before surgery to help prevent infections . It may be used for other purposes; ask your health care provider or pharmacist if you have questions .
properties
IUPAC Name |
1-ethenylpyrrolidin-2-one;molecular iodine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.I2/c1-2-7-5-3-4-6(7)8;1-2/h2H,1,3-5H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKVUHPKYQGHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O.II | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown amorphous hygroscopic powder; [HSDB], YELLOW-TO-BROWN HYGROSCOPIC POWDER. | |
Record name | Povidone-iodine | |
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Record name | POVIDONE-IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in water, Soluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone., Practically insoluble in acetone, and light petroleum., Solubility in water: good | |
Record name | Povidone-iodine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POVIDONE-IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Povidone-iodine is called iodophore which means povidone acts as a carrier of iodine. Iodine is considered as the active moiety that mediates microbicidal actions. When released from the complex, free iodine (I2) penetrates the cell wall of microorganisms quickly, and the lethal effects are believed to result from disruption of protein and nucleic acid structure and synthesis. While the full mechanism of action is not fully elucidated, iodine is thought to inhibit vital bacterial cellular mechanisms and structures, and oxidizes nucleotides fatty or amino acids in bacterial cell membranes. Additionally, free iodine disrupts the function of the cytosolic enzymes involved in the respiratory chain, causing them to become denatured and deactivated. _In vitro_ evidence suggests that iodine also counteracts inflammation elicited by both pathogens and the host response via multifactorial effects. In hosts, povidone-iodine was demonstrated to modulate the redox potential, inhibit the release of inflammatory mediators such as TNF-α and β-galactosidase, inhibit metalloproteinase production, and potentiate the healing signals from pro-inflammatory cytokines by activation of monocytes, T-lymphocytes, and macrophages, _in vitro_. | |
Record name | Povidone-iodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06812 | |
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Product Name |
Povidone iodine | |
Color/Form |
Yellowish-brown amorphous hygroscopic powder | |
CAS RN |
25655-41-8 | |
Record name | Povidone-iodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25655-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Povidone-iodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06812 | |
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Record name | Povidone iodine | |
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Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |
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Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.412 | |
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Record name | Povidone-iodine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POVIDONE-IODINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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